molecular formula C12H20 B13815556 2,2,7,7-tetramethyloct-3-en-5-yne CAS No. 55682-74-1

2,2,7,7-tetramethyloct-3-en-5-yne

Cat. No.: B13815556
CAS No.: 55682-74-1
M. Wt: 164.29 g/mol
InChI Key: SJKGMWBQDQMRKQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes both an alkene and an alkyne functional group, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-tetramethyloct-3-en-5-yne typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 2,2,7,7-tetramethyl-3-octyne with a suitable alkene under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethyloct-3-en-5-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)

Major Products Formed

Scientific Research Applications

2,2,7,7-Tetramethyloct-3-en-5-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,7,7-tetramethyloct-3-en-5-yne exerts its effects involves interactions with specific molecular targets and pathways. The presence of both alkene and alkyne groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,7,7-Tetramethyl-3-octyne
  • 2,2,7,7-Tetramethyl-3-octene
  • 2,2,7,7-Tetramethyl-3,5-octadiyne

Uniqueness

2,2,7,7-Tetramethyloct-3-en-5-yne is unique due to its combination of alkene and alkyne functional groups within the same molecule. This dual functionality provides it with distinct reactivity and versatility in chemical reactions compared to its similar compounds .

Properties

CAS No.

55682-74-1

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

2,2,7,7-tetramethyloct-3-en-5-yne

InChI

InChI=1S/C12H20/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3

InChI Key

SJKGMWBQDQMRKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC#CC(C)(C)C

Origin of Product

United States

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